molecular formula C23H32N4O5S B2853993 N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351633-56-1

N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2853993
CAS No.: 1351633-56-1
M. Wt: 476.59
InChI Key: UGLXLMBYURXDGA-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative.

    Benzylation: The benzyl group is attached via a nucleophilic substitution reaction, where the piperazine-thiazole intermediate reacts with benzyl chloride.

    Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride to form the acetamide derivative.

    Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

N-benzyl-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS.C2H2O4/c1-21(2,3)18-16-27-20(23-18)15-25-11-9-24(10-12-25)14-19(26)22-13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,16H,9-15H2,1-3H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLXLMBYURXDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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